1-(4-Chlorobenzoyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)azetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the azetidinone ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzoyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chlorobenzoyl chloride with azetidin-2-one in the presence of a base such as triethylamine can yield this compound . Another method involves the use of azetidin-2-one derivatives, which undergo nucleophilic substitution reactions to introduce the 4-chlorobenzoyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones .
Scientific Research Applications
1-(4-Chlorobenzoyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may target bacterial enzymes involved in cell wall synthesis, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)azetidin-2-one can be compared with other azetidinones, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
1-(4-Methoxyphenyl)azetidin-2-one: Studied for its potential as a selective estrogen receptor modulator.
Uniqueness
What sets this compound apart is its specific 4-chlorobenzoyl group, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
873073-30-4 |
---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)azetidin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10(14)12-6-5-9(12)13/h1-4H,5-6H2 |
InChI Key |
VSGRCBKALKVUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.